molecular formula C11H14N2 B1296345 3-[(3,5-Dimethylphenyl)amino]propanenitrile CAS No. 36034-62-5

3-[(3,5-Dimethylphenyl)amino]propanenitrile

Cat. No.: B1296345
CAS No.: 36034-62-5
M. Wt: 174.24 g/mol
InChI Key: OQRDRTJKHFRBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylphenyl)amino]propanenitrile is an organic compound with the molecular formula C11H14N2. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to a 3,5-dimethylphenyl group through an amino linkage.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)amino]propanenitrile has diverse applications in scientific research:

Safety and Hazards

The safety precautions for handling “3-[(3,5-Dimethylphenyl)amino]propanenitrile” include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling . It’s also recommended to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanenitrile typically involves the reaction of 3,5-dimethylaniline with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,5-Dimethylaniline} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) to facilitate the nucleophilic addition of the amine group to the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dimethylphenyl)amino]propanamine
  • 3-[(3,5-Dimethylphenyl)amino]propanoic acid
  • 3-[(3,5-Dimethylphenyl)amino]propanol

Uniqueness

3-[(3,5-Dimethylphenyl)amino]propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Compared to its analogs, such as 3-[(3,5-Dimethylphenyl)amino]propanamine, the nitrile group offers additional synthetic versatility and potential for forming hydrogen bonds, making it valuable in both chemical synthesis and biological research .

Properties

IUPAC Name

3-(3,5-dimethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDRTJKHFRBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957441
Record name 3-(3,5-Dimethylanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36034-62-5
Record name MLS000756292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,5-Dimethylanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Xylidine (5.0 g) and acrylonitrile (2.3 g) were dissolved in acetic acid (2 ml), and the mixture was stirred at 60° C. for 20 hr. Ethyl acetate (200 ml) was added to the reaction mixture and neutralized with saturated aqueous solution of sodium hydrogencarbonate. The mixture was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/benzene=1/10-1/3) to give 4.5 g of oily β-(3,5-dimethylanilino)propionitrile.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.